molecular formula C16H20N4O5 B7062045 N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide

N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide

Cat. No.: B7062045
M. Wt: 348.35 g/mol
InChI Key: PRTCYNOYTBXYJR-UHFFFAOYSA-N
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Description

“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy and methoxy substituted phenyl ring, a nitroimidazole moiety, and a propanamide backbone

Properties

IUPAC Name

N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-4-25-13-6-5-12(9-14(13)24-3)18-16(21)7-8-19-10-15(20(22)23)17-11(19)2/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTCYNOYTBXYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCN2C=C(N=C2C)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the imidazole ring.

    Alkylation: Attachment of the ethoxy and methoxy groups to the phenyl ring.

    Amidation: Formation of the amide bond between the phenyl ring and the propanamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigation of its biological activity and interactions with biomolecules.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” would involve its interaction with specific molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
  • N-(3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
  • N-(4-ethoxy-3-methoxyphenyl)-3-(4-nitroimidazol-1-yl)propanamide

Uniqueness

“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

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